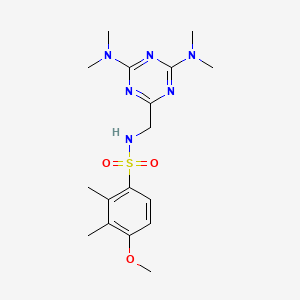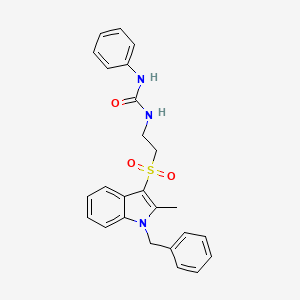
1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a trifluoromethyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular electrostatic potential and frontier molecular orbitals of the compounds have been investigated by DFT, revealing some physicochemical properties of the compounds .Aplicaciones Científicas De Investigación
Structural Chemistry and Self-association
Research has delved into the structural aspects and self-association behaviors of compounds similar to 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide. Studies using IR spectroscopy and quantum chemical methods have shown that such compounds can form cyclic dimers in inert solvents through hydrogen bonding, with a particular focus on the NH and C=O groups' interactions. This property is crucial for understanding the chemical behavior and potential applications of these compounds in various solvents and conditions (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Decomposition
The synthesis and decomposition pathways of related trifluoromethanesulfonamide derivatives have been explored, revealing the formation of complex fluorinated compounds through thermal decomposition processes. Such insights are essential for developing new synthetic routes and understanding the stability of these compounds under various conditions (Zhu & Desmarteau, 1993).
Application in Organic Synthesis
There's significant interest in the use of trifluoromethanesulfonamide derivatives for stereoselective synthesis. For example, highly stereoselective one-pot synthesis methodologies have been developed to create tetrasubstituted monofluoroalkenes, showcasing the versatility of these compounds in organic synthesis (Shen, Ni, & Hu, 2013).
Material Science and Light-Emitting Devices
In the field of material science, tetraphenylmethane-based molecular materials, which share structural similarities with the compound , have been synthesized and evaluated for their potential applications in light-emitting devices. This research highlights the possibility of utilizing trifluoromethanesulfonamide derivatives in the development of new materials for electronic applications (Yeh et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
1,1,1-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-6-5-7-10(8-9)18-23(19,20)13(15,16)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSYFCTXISCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
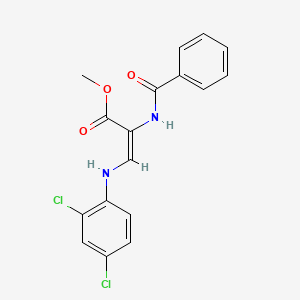
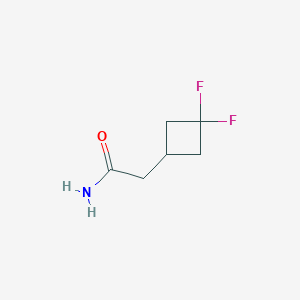
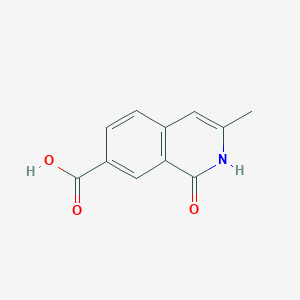

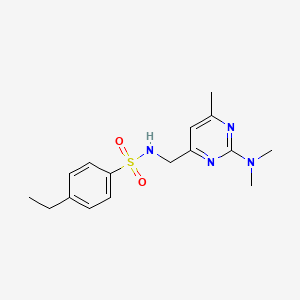
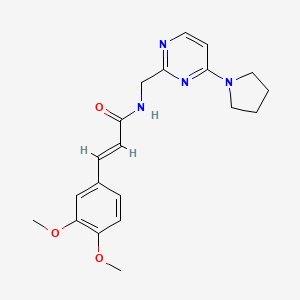
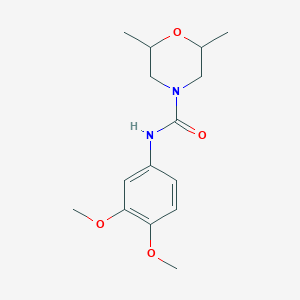
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)
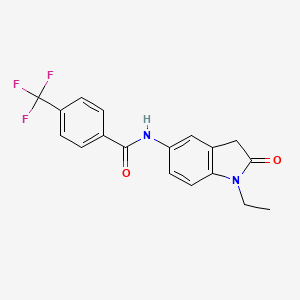

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)
